molecular formula C8H8S3 B13362714 4,5-dihydro-3H-8lambda~4~-[1,2]dithiolo[4,5,1-hi][1,2]benzodithiole CAS No. 37159-78-7

4,5-dihydro-3H-8lambda~4~-[1,2]dithiolo[4,5,1-hi][1,2]benzodithiole

Cat. No.: B13362714
CAS No.: 37159-78-7
M. Wt: 200.4 g/mol
InChI Key: DEKIUUYPODQMNN-UHFFFAOYSA-N
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Description

4,5-dihydro-3H-8lambda~4~-[1,2]dithiolo[4,5,1-hi][1,2]benzodithiole is a complex organic compound characterized by its unique structure containing sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dihydro-3H-8lambda~4~-[1,2]dithiolo[4,5,1-hi][1,2]benzodithiole typically involves the reaction of dithiomalondianilide with 3-aryl-2-cyanoacrylamides in the presence of morpholine in hot ethanol . This reaction yields the desired compound with moderate yields.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the synthesis methods used in research can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

4,5-dihydro-3H-8lambda~4~-[1,2]dithiolo[4,5,1-hi][1,2]benzodithiole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.

Scientific Research Applications

4,5-dihydro-3H-8lambda~4~-[1,2]dithiolo[4,5,1-hi][1,2]benzodithiole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,5-dihydro-3H-8lambda~4~-[1,2]dithiolo[4,5,1-hi][1,2]benzodithiole involves its interaction with various molecular targets. The compound can inhibit certain enzymes or proteins, leading to changes in cellular processes. For example, it has been shown to inhibit protein kinases, which play a crucial role in cell signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-dihydro-3H-8lambda~4~-[1,2]dithiolo[4,5,1-hi][1,2]benzodithiole is unique due to its specific structure and the presence of multiple sulfur atoms, which impart distinct chemical properties. This makes it particularly interesting for research in various scientific fields.

Properties

CAS No.

37159-78-7

Molecular Formula

C8H8S3

Molecular Weight

200.4 g/mol

IUPAC Name

3,4λ4,5-trithiatricyclo[5.3.1.04,11]undeca-1,4(11),6-triene

InChI

InChI=1S/C8H8S3/c1-2-6-4-9-11-8(6)7(3-1)5-10-11/h4-5H,1-3H2

InChI Key

DEKIUUYPODQMNN-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CSS3=C2C(=CS3)C1

Origin of Product

United States

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